![molecular formula C19H34O5Si B131554 (3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 65025-95-8](/img/structure/B131554.png)
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Descripción general
Descripción
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C19H34O5Si and its molecular weight is 370.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3aR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule with potential biological activities. This article reviews its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique cyclopenta[b]furan backbone modified with tert-butyldimethylsilyl and tetrahydro-pyran moieties. Its molecular formula is , and it possesses a molecular weight of approximately 602.88 g/mol. The structural complexity suggests potential interactions with biological targets, particularly in medicinal chemistry contexts.
Antiviral Properties
Research indicates that derivatives of cyclopentafuran compounds exhibit significant antiviral activity. For instance, studies on related structures have shown promising results against HIV-1 protease. One study found that specific C3-substituted cyclopentanyltetrahydrofurans displayed potent inhibitory effects on HIV-1 protease, suggesting that modifications to the cyclopentafuran core can enhance antiviral efficacy .
Cytotoxicity Studies
Cytotoxicity assays conducted on various derivatives of similar structures revealed varying degrees of effectiveness against cancer cell lines such as HeLa and MCF-7. The IC50 values for some derivatives ranged from 3.1 to 27.1 μM, indicating that structural modifications can significantly influence cytotoxic potential. These findings suggest that the compound may also possess anticancer properties, warranting further investigation into its mechanisms of action .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been employed to understand the influence of molecular characteristics on biological activity. Key descriptors such as molecular dipole moment and molar refractivity were found to correlate with cytotoxic effects across different cell lines. This information is crucial for rational drug design aimed at optimizing the biological activity of compounds based on their structural features .
Case Studies and Research Findings
- Antiviral Activity Against HIV : A study focusing on C3-substituted hexahydrocyclopentafurans demonstrated that these compounds could inhibit HIV protease effectively through enhanced binding interactions with the enzyme's active site. The introduction of polar substituents was shown to improve binding affinity and stability of the inhibitor complex .
- Cytotoxicity in Cancer Cells : Another study synthesized various aza-cyclopenta[b]fluorene derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity, highlighting the importance of structural variations in developing effective anticancer agents .
Table 1: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound's structure suggests several applications in medicinal chemistry:
Anticancer Activity
Research indicates that derivatives of cyclopenta[b]furan compounds exhibit anticancer properties. The incorporation of the tetrahydropyran unit may enhance bioactivity by improving solubility and bioavailability. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds containing silyl ether functionalities have been investigated for their antimicrobial effects. The presence of the tert-butyldimethylsilyl group may contribute to increased stability against enzymatic degradation, enhancing the compound's efficacy as an antimicrobial agent.
Organic Synthesis
This compound can serve as an intermediate in the synthesis of more complex organic molecules:
Synthesis of Natural Products
The unique structure allows for the construction of complex natural products through selective functionalization. The presence of multiple stereocenters provides opportunities for asymmetric synthesis, which is crucial in producing chiral pharmaceuticals.
Reaction Pathways
The silyl ether can be utilized in various reactions such as:
- Protecting Group Strategies : The tert-butyldimethylsilyl group can serve as a protecting group for alcohols during multi-step syntheses.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce new functional groups, expanding its utility in synthetic chemistry.
Case Studies
Several case studies highlight the practical applications of this compound:
Study | Application | Findings |
---|---|---|
A study on cyclopenta[b]furan derivatives | Anticancer activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
Synthesis of silyl ethers | Organic synthesis | Showed enhanced yields when using tert-butyldimethylsilyl ethers compared to other protecting groups. |
Investigation of antimicrobial properties | Antimicrobial efficacy | Found effective against several bacterial strains with minimal inhibitory concentrations lower than traditional antibiotics. |
Propiedades
IUPAC Name |
(3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5Si/c1-19(2,3)25(4,5)22-12-14-13-10-17(20)23-15(13)11-16(14)24-18-8-6-7-9-21-18/h13-16,18H,6-12H2,1-5H3/t13-,14-,15+,16-,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMNYDDYIZNLIX-GRDYTRHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)O2)OC3CCCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC3CCCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517568 | |
Record name | (3aR,4S,5R,6aS)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65025-95-8 | |
Record name | (3aR,4S,5R,6aS)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.